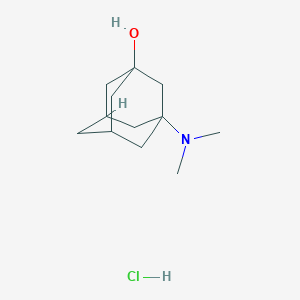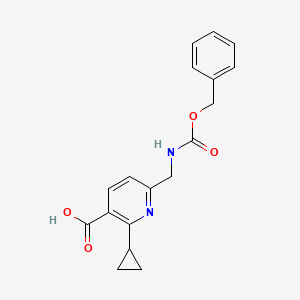![molecular formula C28H23FN4O3S B2992718 2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 1794944-90-3](/img/structure/B2992718.png)
2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Quantum Chemical Analysis and Antiviral Potency
This compound has been synthesized and characterized for its antiviral activity, particularly against SARS-CoV-2. Quantum chemical insights, including equilibrium geometry and natural bond orbital calculations, were performed using density functional B3LYP method. The study explored its drug likeness, pharmacokinetic properties, and docking against SARS-CoV-2 protein, indicating potential as an antiviral agent (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Radiosynthesis for Imaging
The compound was involved in the synthesis of [18F]PBR111, a radioligand used in positron emission tomography (PET) imaging. The compound's derivative, DPA-714, was designed with a fluorine atom, facilitating its labeling with fluorine-18 for in vivo imaging. This research highlights its application in medical imaging and diagnostics (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Design and Synthesis in Antifolate Research
Several studies have focused on the design and synthesis of derivatives of this compound as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. These studies demonstrate the compound's significance in developing new treatments for various cancers and infections (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Investigation in Protein Binding and Fluorescence
The interactions of derivatives of this compound with bovine serum albumin were investigated through fluorescence and UV–vis spectral studies. These studies are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Inhibition of Thymidylate Synthase
Another area of research involves the synthesis of analogues of this compound as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis. This research is pivotal in the development of new antibacterial and antitumor drugs (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Synthesis and Antitumor Activities
There is ongoing research into synthesizing novel derivatives of this compound for their potential antitumor activities. Such studies contribute significantly to the development of new cancer treatments and understanding the compound's mechanism of action in tumor inhibition (Hafez & El-Gazzar, 2017).
作用機序
Mode of Action
Given its structural similarity to other indole derivatives , it may bind with high affinity to multiple receptors, leading to various biological effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is plausible that this compound may influence similar pathways, but further investigation is required to confirm this.
特性
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN4O3S/c1-2-36-22-14-12-21(13-15-22)33-27(35)26-25(23(16-30-26)18-6-4-3-5-7-18)32-28(33)37-17-24(34)31-20-10-8-19(29)9-11-20/h3-16,30H,2,17H2,1H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFSTMGZWBBILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2992636.png)

![4-methoxy-2,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2992640.png)


![3-methyl-2-((4-(trifluoromethyl)benzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2992648.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2992650.png)
![3-(4-bromophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2992651.png)
![7-(4-methoxybenzoyl)-5-(4-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2992652.png)
![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2992653.png)
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]purine-2,6-dione](/img/no-structure.png)


![9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2992658.png)
